molecular formula C9H14O B11724523 Octahydro-1H-inden-1-one CAS No. 16783-22-5

Octahydro-1H-inden-1-one

Cat. No.: B11724523
CAS No.: 16783-22-5
M. Wt: 138.21 g/mol
InChI Key: ATKSQUYIHKMKTG-UHFFFAOYSA-N
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Description

Contextualization within Bicyclic Ketone Chemistry

Bicyclic ketones are a class of organic compounds characterized by two fused rings where one of the carbon atoms is part of a carbonyl group. chempedia.info These structures are of particular interest due to their rigid and often strained frameworks, which can influence their reactivity in predictable and useful ways. mdpi.com Octahydro-1H-inden-1-one, with its indanone core, is a prime example of this class. ontosight.ai The fusion of a cyclohexane (B81311) and a cyclopentanone (B42830) ring creates a system with distinct stereochemical properties. ontosight.ai

The stereochemistry at the ring junction, which can be either cis or trans, significantly impacts the molecule's shape and reactivity. ontosight.aiontosight.ai In the cis configuration, the hydrogen atoms at the bridgehead positions are on the same side of the molecule, while in the trans configuration, they are on opposite sides. ontosight.aiontosight.ai This stereochemical difference is crucial as it dictates the accessibility of the ketone's carbonyl group to reagents, thereby influencing the stereochemical outcome of reactions. mdpi.com The rigid nature of bicyclic systems like this compound, compared to more flexible monocyclic ketones, makes them valuable substrates for studying reaction mechanisms and for stereoselective synthesis. mdpi.com

Significance as a Foundational Structure in Organic Synthesis

The true significance of this compound in academic research lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. ontosight.aiontosight.ai Its fused ring system is a common motif in a variety of natural products and pharmaceutical agents, including steroids and vitamin D derivatives. ontosight.aigoogle.com

The reactivity of the ketone functional group allows for a multitude of chemical transformations, such as reductions, oxidations, and condensation reactions. ontosight.ai These reactions can be used to introduce new functional groups and build upon the existing bicyclic framework. For instance, the ketone can be converted to an alcohol, which can then be further modified or used to form larger ring systems.

Furthermore, the carbon skeleton of this compound provides a stereochemically defined template. This is particularly valuable in total synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. By starting with a known stereoisomer of this compound, chemists can construct complex target molecules with a high degree of stereocontrol. This has been demonstrated in the synthesis of various natural products and their analogues. grafiati.comrsc.org The compound also serves as a precursor for creating derivatives used in the fragrance industry. google.comgoogle.com

Chemical and Physical Properties of this compound

The utility of this compound in various research applications is underpinned by its specific chemical and physical properties. These properties are essential for its identification, handling, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₉H₁₄O nih.gov
Molecular Weight 138.21 g/mol nih.gov
IUPAC Name 2,3,3a,4,5,6,7,7a-octahydroinden-1-one nih.gov
CAS Number 29927-85-3 nih.gov
Appearance Combustible liquid nih.gov

Detailed Research Findings

Recent research has continued to explore the synthetic utility of this compound and its derivatives. Studies have focused on developing new synthetic methods and on using this scaffold to create novel compounds with potential applications in medicine and materials science. For example, derivatives of this compound have been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

The synthesis of various oxygenated, polycyclic aromatic systems has been achieved through the base-catalyzed ring transformation of other molecules using bicyclic ketones like this compound as a source of carbanions. rsc.org Additionally, research has demonstrated the use of this compound derivatives in the synthesis of vitamin D analogues, highlighting its importance in medicinal chemistry. google.com The thermal and photobromination of octahydro-1H-indene have also been investigated, leading to the formation of various brominated derivatives. metu.edu.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16783-22-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2

InChI Key

ATKSQUYIHKMKTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC2=O

Origin of Product

United States

Synthetic Methodologies for Octahydro 1h Inden 1 One

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined route to Octahydro-1H-inden-1-one, primarily through the transformation of suitable precursors in a single key step.

Catalytic Hydrogenation of Indenone Precursors

Catalytic hydrogenation is a prominent direct method for the synthesis of this compound. This process involves the reduction of an indenone precursor, saturating the double bonds within the ring system. smolecule.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, the hydrogenation of 2,3-dihydro-1H-inden-1-one can be performed to yield this compound. researchgate.net

Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. smolecule.com The process typically requires a hydrogen atmosphere and controlled temperature and pressure to ensure complete saturation of the aromatic and cyclopentenone rings. google.com Studies have shown that using Pd/C with formic acid as a hydrogen donor can achieve over 90% conversion to the cis-configured product of a related methyl-substituted octahydroindenone. smolecule.com The stereochemical outcome of the hydrogenation is influenced by the adsorption of the less hindered face of the molecule onto the catalyst surface. smolecule.com Other catalysts, such as those based on platinum, rhodium, and Raney nickel, are also utilized in hydrogenation reactions. google.com

Catalyst SystemPrecursorProduct ConfigurationConversion/YieldReference
Pd/C, H₂2,3-dihydro-1H-inden-1-oneNot SpecifiedHigh researchgate.net
Pd/C, Formic Acid3a-methyl-octahydro-1H-inden-2-one precursorcis>90% smolecule.com
Ni/ZrO₂2,3-dihydro-1H-inden-1-oneNot Specified100% conversion, 78% selectivity for octahydro-1H-indene researchgate.net

Cyclization Reactions Utilizing Cyclohexanone (B45756) Intermediates

Another direct approach involves the cyclization of intermediates derived from cyclohexanone. ontosight.ai This method builds the fused five-membered ring onto a pre-existing six-membered ring. One such strategy involves the reaction of cyclohexanone with ethylene (B1197577) to form the bicyclic structure of this compound. ontosight.ai Tandem hydroalumination-cyclization-reduction of ethoxycarbonyl vinyl silanes has also been explored for the enantioselective synthesis of related cyclic β-amino alcohols, indicating the potential of cyclization strategies in constructing the octahydroindene framework. d-nb.info

Multi-Step Synthetic Strategies

Multi-step syntheses provide greater control over the molecular architecture, particularly when specific stereoisomers are desired.

Condensation and Reduction Sequences

Multi-step syntheses often employ a sequence of condensation and reduction reactions to construct and then modify the indenone core. ontosight.ai An aldol (B89426) condensation, for example, can be used to form the initial bicyclic structure, which is then subjected to reduction steps to achieve the saturated this compound. The synthesis of related octahydro-4,7-methano-inden-5-one involves aldol condensation and reduction steps. Similarly, the conversion of 2,3-dihydro-1H-inden-1-one in supercritical cyclohexane (B81311) involves a series of reactions including aldol self-condensation and reduction. researchgate.net

Emerging Green Chemistry Approaches in Octahydroindanone Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound and related compounds. acs.orgyale.edu Green chemistry emphasizes waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgnih.gov

One key principle is the reduction of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. acs.org The use of catalytic reactions is inherently greener than stoichiometric ones. nih.gov The development of catalytic hydrogenation cascades, for example, allows for the synthesis of complex saturated heterocycles in a one-pot protocol, which is more efficient and generates less waste. researchgate.net Research into using water as a solvent and developing multicomponent reactions (MCRs) are also active areas in green chemical synthesis. rsc.orgresearchgate.net While specific green chemistry approaches for this compound are not extensively detailed in the provided results, the broader trends in organic synthesis suggest a move towards such methodologies. nih.gov This includes the use of safer solvents and designing for degradation. nih.gov

Chemical Transformations and Reaction Mechanisms of Octahydro 1h Inden 1 One

Reduction Reactions of the Carbonyl Group

The reduction of the carbonyl group in Octahydro-1H-inden-1-one is a fundamental transformation that converts the ketone into the corresponding alcohol, octahydro-1H-inden-1-ol. This reaction is primarily accomplished using hydride-donating reagents.

Stereochemical Outcomes of Reduction with Hydride Reagents

The stereochemistry of the resulting alcohol is highly dependent on the facial selectivity of the hydride attack on the carbonyl carbon. The rigid, fused-ring structure of the indenone system dictates that the incoming hydride can approach from either the convex (exo) or concave (endo) face of the molecule, leading to different stereoisomers of the alcohol product.

For bicyclic ketones like this compound, the direction of hydride attack is governed by a combination of steric and electronic factors. Steric hindrance from the bicyclic framework can block one face of the carbonyl group, while torsional strain with adjacent bonds can also influence the trajectory of the nucleophile. libretexts.org Studies on the closely related cis-bicyclo[4.3.0]nonan-3-one show that reduction with various hydride reagents typically yields a mixture of the corresponding cis- and trans-alcohols. cdnsciencepub.com The ratio of these products is influenced by the size of the hydride reagent. libretexts.org

Generally, smaller, unhindered hydride reagents like sodium borohydride (B1222165) (NaBH₄) may favor axial attack to avoid torsional strain with adjacent equatorial C-H bonds as the new C-O bond forms. libretexts.org Conversely, bulkier hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), exhibit a strong preference for equatorial attack on the less hindered face to minimize steric interactions, leading to the formation of the axial alcohol with high selectivity.

Table 1: Stereochemical Outcomes of Hydride Reduction on a Bicyclo[4.3.0]nonanone Analog Based on data for the reduction of cis-bicyclo[4.3.0]nonan-3-one. cdnsciencepub.com

Reagent Major Product Configuration Minor Product Configuration
Sodium Borohydride (NaBH₄) α-alcohol (axial attack) β-alcohol (equatorial attack)
Lithium Aluminum Hydride (LiAlH₄) α-alcohol (axial attack) β-alcohol (equatorial attack)
Diisopinocampheylborane β-alcohol (equatorial attack) α-alcohol (axial attack)

Oxidation Reactions and Selective Control

While ketones are generally resistant to oxidation compared to aldehydes, they can be forced to react under specific conditions to yield derivatives such as lactones.

Formation of Ketone Derivatives

A key oxidative transformation for cyclic ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.orgambeed.com This reaction converts a cyclic ketone into a cyclic ester (a lactone) by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group. organicchemistrytutor.com The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. jk-sci.comnih.gov

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. jk-sci.com This is followed by the concerted migration of one of the adjacent alkyl groups to the peroxide oxygen, with the simultaneous loss of a carboxylate leaving group. The stereochemistry of the migrating group is retained during this process. jk-sci.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. For this compound, the two migrating groups are a secondary alkyl carbon (part of the six-membered ring) and a more substituted tertiary bridgehead carbon. Based on established migratory preferences, the more substituted carbon atom is expected to migrate.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation General trend of preferential migration. organic-chemistry.org

Migratory Group Aptitude
Tertiary alkyl Highest
Cyclohexyl High
Secondary alkyl / Aryl Medium
Primary alkyl Low
Methyl Lowest

Nucleophilic Addition and Substitution Reactions

The carbonyl group of this compound is an electrophilic center that readily undergoes nucleophilic addition reactions. These reactions are a powerful tool for forming new carbon-carbon bonds and introducing a wide range of functional groups.

Common nucleophilic additions include:

Grignard Reaction : The addition of organomagnesium halides (Grignard reagents, RMgX) to the ketone produces a tertiary alcohol after acidic workup. leah4sci.comtamu.edu For example, reacting this compound with methylmagnesium bromide (MeMgBr) would yield 1-methyloctahydro-1H-inden-1-ol. google.com

Wittig Reaction : This reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to convert the ketone into an alkene. wikipedia.org This is a highly effective method for forming an exocyclic double bond, transforming this compound into 1-methyleneoctahydro-1H-indene. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Reformatsky Reaction : In this reaction, an organozinc reagent, formed from an α-halo ester and zinc metal, adds to the ketone to yield a β-hydroxy ester. wikipedia.orglibretexts.orgnih.gov This provides a route to more complex ester derivatives. The organozinc reagents are less reactive than Grignard reagents, which prevents side reactions with the ester functionality. pearson.com

Table 3: Common Nucleophilic Addition Reactions of this compound

Reaction Name Nucleophile Reagents Product Type
Grignard Reaction Carbanion (R⁻) 1. RMgX, 2. H₃O⁺ Tertiary Alcohol
Wittig Reaction Phosphorus Ylide Ph₃P=CHR Alkene
Reformatsky Reaction Zinc Enolate 1. BrCH₂CO₂R, Zn, 2. H₃O⁺ β-Hydroxy Ester

Cycloaddition Reactions

As a saturated bicyclic ketone, this compound does not possess the requisite conjugated π-system to participate directly in common thermal cycloaddition reactions like the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com However, it can serve as a precursor to reactive intermediates that do undergo such transformations.

One strategy involves converting the ketone into its corresponding enol ether. The resulting double bond, particularly if it can be formed in conjugation with another π-system, can act as a diene or a dienophile in a Diels-Alder reaction. thieme-connect.dedicp.ac.cn This two-step sequence allows the indenone framework to be incorporated into more complex polycyclic structures.

Alternatively, the carbonyl group can participate directly in photochemical [2+2] cycloadditions. acs.org Upon irradiation with UV light in the presence of an alkene, the ketone can be promoted to an excited state. This excited state can then react with the alkene in a concerted or stepwise fashion to form a four-membered oxetane (B1205548) ring. Such reactions provide a pathway to novel, strained polycyclic ethers fused to the indenone skeleton.

Radical Reactions and Organocatalytic Oxidative Couplings

Radical reactions and organocatalytic methods offer modern, often metal-free, pathways for functionalizing the indanone core. A notable strategy involves the metalloradical activation of o-cinnamyl N-tosylhydrazones to synthesize substituted 1H-indenes. acs.org This reaction proceeds through a Co(III)-carbene radical intermediate, which undergoes a radical ring-closure to form an indanyl/benzyl radical, ultimately leading to the indene (B144670) product. acs.org This represents a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond. acs.org

In the realm of organocatalysis, oxidative couplings have emerged as a powerful tool. The asymmetric photooxidation of β-keto esters, including indanone derivatives, can be achieved using singlet oxygen and a chiral phase-transfer catalyst (PTC) to yield α-hydroxy-β-keto esters with good yields and enantioselectivity. organic-chemistry.org Furthermore, organocatalytic oxidative cross-coupling of indoles with aldehydes, facilitated by organic oxidants like DDQ or oxygen, can form quaternary carbon stereocenters. researchgate.netresearchgate.net While not directly starting from this compound, these methods highlight the potential for organocatalytic C-H functionalization and oxidative coupling on the related indole (B1671886) and indanone frameworks. Additionally, iron-facilitated oxidative radical decarboxylative cross-coupling reactions provide an efficient route to α,β-unsaturated carbonyls, which are valuable synthetic intermediates. bohrium.com

Metal-Catalyzed Transformations

Transition metal catalysis provides a vast toolkit for the precise and efficient transformation of the this compound skeleton and its precursors. Palladium, gold, and other metals are frequently used to forge new carbon-carbon and carbon-heteroatom bonds.

The octahydro-1H-cyclopenta[c]pyridine skeleton is a core feature in numerous bioactive natural products. A significant challenge in synthetic chemistry is the development of efficient methods to construct this framework. A highly diastereoselective strategy has been developed utilizing a Pd/Au-relay catalytic system. This process begins with a (Z)-1-iodo-1,6-diene and an alkyne, which undergo a sequence of reactions: a palladium-catalyzed intramolecular Heck-type cyclization, followed by a Sonogashira coupling to create a piperidine (B6355638) intermediate bearing a 1,5-enyne motif. researchgate.net This intermediate is then subjected to a gold-catalyzed 1,5-enyne cyclization, which forges the final five-membered ring to yield the octahydro-1H-cyclopenta[c]pyridine derivative with exceptional diastereoselectivity.

Reaction SequenceCatalyst SystemKey IntermediateFinal ProductDiastereoselectivityReference
Heck-type cyclization / Sonogashira couplingPalladium (low loading, copper-free)Piperidine with 1,5-enyne motif-Excellent researchgate.net
1,5-Enyne cyclizationIPrAuCl/AgBF₄-Octahydro-1H-cyclopenta[c]pyridine>99.5 : 1

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming cyclic structures and is particularly well-suited for synthesizing indanone derivatives. This reaction can be used to create chiral 3-substituted indanones through an asymmetric reductive-Heck process, where the choice of base can selectively determine whether the product is the saturated indanone or an α-exo-methylene indanone.

Domino processes that combine a Heck reaction with other transformations have also been developed. For instance, a palladium-catalyzed intermolecular carbene insertion followed by an intramolecular Heck cyclization of 2'-iodochalcones and N-tosylhydrazones selectively produces 2-arylidene-3-aryl-1-indanones via a 5-exo-trig cyclization. The reductive Heck cyclization has proven invaluable in total synthesis for creating quaternary carbon centers, as seen in the asymmetric synthesis of quaternary indolines from aryl bromide substrates tethered to an indole moiety. Tandem Michael-Heck cyclizations, which harness the dual reactivity of phosphines as both an organocatalyst and a ligand for palladium, provide an efficient one-pot route to functionalized alkylidene indanones from simple precursors. researchgate.net

The intramolecular Friedel-Crafts acylation is a classic and reliable method for constructing the five-membered cyclopentanone (B42830) ring of the indanone system. This reaction typically involves the cyclization of 3-arylpropanoic acids or their derivatives in the presence of a strong Brønsted or Lewis acid.

Various catalytic systems have been employed to promote this transformation under milder or more environmentally benign conditions. For example, niobium pentachloride (NbCl₅) can act as both a reagent to convert the carboxylic acid to the more reactive acyl chloride and as a catalyst for the subsequent cyclization at room temperature. Metal triflates, such as terbium triflate (Tb(OTf)₃), are also effective catalysts, although sometimes requiring high temperatures. Microwave-assisted intramolecular Friedel-Crafts acylation has been reported as a green chemistry approach, allowing for shorter reaction times and the ability to recover and reuse the catalyst. More recently, it has been shown that amides, typically unreactive in Friedel-Crafts reactions, can be "activated" using superacidic conditions (e.g., triflic acid) to cyclize and form indanones in high yields.

Precursor TypeCatalyst / AcidConditionsProductReference
3-Arylpropanoic AcidPolyphosphoric Acid / Sulfuric AcidN/A1-Indanone (B140024)
3-Arylpropanoic AcidNiobium Pentachloride (NbCl₅)Room Temperature1-Indanone
3-Arylpropanoic AcidTerbium Triflate (Tb(OTf)₃)250 °CSubstituted 1-Indanones
3-Arylpropanoic AcidMetal Triflates in Ionic LiquidMicrowave Irradiation1-Indanone
N-(2,4-dinitrophenyl)-3-phenylpropanamideTriflic Acid (CF₃SO₃H)25-50 °C1-Indanone

Stereochemistry and Conformational Analysis of Octahydro 1h Inden 1 One and Its Derivatives

Isomerism and Diastereoselectivity in Synthetic Pathways

The synthesis of octahydro-1H-inden-1-one and its derivatives is fundamentally linked to the control of stereochemistry at the ring junction and at any substituted positions. The formation of specific isomers is often dictated by the reaction conditions, which can favor either kinetic or thermodynamic products.

This compound exists as two primary diastereomers: cis-octahydro-1H-inden-1-one and trans-octahydro-1H-inden-1-one. nist.govnist.gov This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). In the cis isomer, these hydrogens are on the same side of the ring system, while in the trans isomer, they are on opposite sides. ontosight.ai

The stability of these isomers is not straightforward and depends on the substitution pattern and the presence of other functional groups. nih.govresearchgate.net While it is a general rule that cis-hydrindanones are often more stable than their trans counterparts, this is not always the case. nih.govnih.gov For instance, in some steroid systems, C/D-trans steroid ketones can be isomerized to the more stable cis isomers with base treatment. nih.govmdpi.com However, for the simple, unsubstituted this compound, the cis isomer is found to be more stable than the trans isomer. nih.gov

Structural characterization and differentiation of these isomers are routinely achieved using spectroscopic techniques and X-ray crystallography. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, is invaluable for determining the relative stereochemistry by analyzing through-space interactions between protons. nih.gov X-ray crystallography provides definitive proof of the solid-state structure and conformation of these molecules. nih.gov

Table 1: Physicochemical Properties of this compound Isomers

Property cis-Octahydro-1H-inden-1-one trans-Octahydro-1H-inden-1-one
Molecular Formula C₉H₁₄O nist.gov C₉H₁₄O nist.gov
Molecular Weight 138.21 g/mol nist.gov 138.21 g/mol nist.gov
CAS Number 2826-65-5 nist.gov 16783-22-5 nist.gov

| Synonyms | cis-Perhydro-1-indanone, (Z)-Octahydro-1H-inden-1-one nist.gov | (E)-Octahydro-1H-inden-1-one nist.gov |

The stereoselective synthesis of this compound derivatives is a key challenge in organic synthesis. Various strategies have been developed to control the diastereoselectivity of the ring-forming reactions.

The Robinson annulation is a classic and widely used method for constructing six-membered rings, and its stereochemical outcome has been a subject of extensive study. wikipedia.orgpsiberg.com In kinetically controlled Robinson annulations, the trans product is often favored due to an antiperiplanar arrangement in the final aldol (B89426) condensation step. wikipedia.org However, the stereoselectivity can be influenced by solvent interactions and other reaction conditions, sometimes allowing for the formation of the synclinal orientation product. wikipedia.orgnumberanalytics.com Base-catalyzed epimerization can be employed to convert a kinetically favored product into a thermodynamically more stable isomer. wisc.edu

Other synthetic methods have been developed to achieve high diastereoselectivity. For example, a sequence of intermolecular and intramolecular Michael reactions has been used to produce substituted cis-hydrindanones with high diastereoselectivity (>10:1), creating up to three contiguous stereocenters. nih.gov Acyl radical cyclizations have also been shown to proceed with high stereospecificity to yield cis-hydrindanones. rsc.org The stereochemistry in these radical cyclizations is often controlled by the conformation of the reaction intermediates. rsc.org Furthermore, samarium(II) iodide (SmI₂) mediated cyclizations have been utilized to construct hydrindanone systems, where the stereochemistry can be influenced by additives like a proton source or HMPA, and by the reaction temperature. researchgate.net

Table 2: Examples of Stereoselective Syntheses of Hydrindanone Derivatives

Reaction Type Key Reagents/Conditions Predominant Isomer Key Findings Reference
Robinson Annulation Base-catalyzed trans (kinetic) or cis (thermodynamic) Stereoselectivity is kinetically or thermodynamically controlled. wikipedia.orgwisc.edu wikipedia.orgwisc.edu
Sequential Michael Reactions Copper catalyst, silyl (B83357) ketene (B1206846) acetal cis High diastereoselectivity (>10:1) for substituted systems. nih.gov nih.gov
Acyl Radical Cyclization Tributyltin hydride cis Stereochemistry controlled by intermediate conformation. rsc.org rsc.org

Conformational Preferences and Interconversion Mechanisms

Computational methods, such as MM2 calculations, have been used to predict the relative energies and stabilities of the different isomers and their conformations. nih.govmdpi.com These calculations, combined with experimental data from isomerization experiments, provide a detailed understanding of the conformational landscape of hydrindanone derivatives. nih.govnih.gov For example, in 4-hydroxy-1-hydrindanones, both experimental and computational studies have been used to determine the equilibrium ratios and relative stabilities of the cis and trans isomers. mdpi.comresearchgate.net

Influence of Stereochemistry on Molecular Interactions and Biological Activity

Stereochemistry is a critical determinant of biological activity, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets such as enzymes and receptors. nih.govijpsr.combiomedgrid.com In the context of this compound derivatives, the specific stereoisomer can have profoundly different biological effects. ontosight.ainih.gov

The spatial arrangement of functional groups, determined by the cis or trans fusion of the rings and the configuration of substituents, influences the molecule's binding affinity and efficacy. sci-hub.se For many classes of compounds, stereochemistry is the primary driver of potency and pharmacokinetics. nih.gov Even subtle changes in stereochemical configuration can lead to significant differences in biological activity, as seen in various natural products and their synthetic analogs. nih.govresearchgate.net

For example, research on nature-inspired compounds has shown that only specific isomers display significant biological activity, suggesting that molecular recognition by biological targets is highly stereospecific. nih.govresearchgate.net This stereoselectivity can affect not only target binding but also processes like cellular uptake. nih.gov Structure-activity relationship (SAR) studies on derivatives often reveal that the biological effects are highly dependent on the substitution patterns on the indanone scaffold and, crucially, the stereochemistry of the molecule. ontosight.ainih.gov

Advanced Spectroscopic Characterization of Octahydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the connectivity of atoms in Octahydro-1H-inden-1-one. In ¹H NMR, the chemical shifts, signal multiplicities, and coupling constants of the protons provide insights into their local electronic environment and spatial relationships with neighboring protons. For instance, the protons adjacent to the carbonyl group are typically deshielded and appear at a lower field.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon (C=O) of the cyclopentanone (B42830) ring is a particularly notable signal, appearing significantly downfield due to the electron-withdrawing nature of the oxygen atom. A study of a derivative, (3aR,4R,7S,7aS)-octahydro-1H-4,7-methanoindene, showed characteristic shifts for the carbon atoms in the bicyclic system, which can be compared to those of this compound to understand the effects of substituents. umich.edu The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like HMQC and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the basic structure of the molecule. mdpi.com

Table 1: Representative NMR Data for an this compound Derivative Data for (1R, 3aR, 7aR)‐1‐((S)‐1‐((2R, 5S)‐5‐(3‐hydroxypentan‐3‐yl)tetrahydrofuran‐2‐yl)ethyl)‐7a‐methyloctahydro‐4H‐inden‐4‐one

Proton (¹H) Chemical Shift (ppm) Multiplicity & Coupling Constant (J in Hz)
H-5' 3.99 td, J = 10.1, 5 Hz
H-2' 3.81 dd, J = 9.8, 5.7 Hz
H-3a 2.42 dd, J = 11.2, 7.5 Hz
Other CH 2.37-1.70 m
Other CH 1.69-1.24 m

Source: researchgate.net

While ¹H and ¹³C NMR establish the connectivity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about the through-space proximity of protons. acdlabs.com This is particularly important for determining the stereochemistry of molecules like this compound, which can exist as cis or trans isomers depending on the fusion of the two rings.

In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded. acdlabs.com By analyzing the pattern of NOESY correlations, the relative orientation of protons across the ring junction can be established. For example, in the cis isomer, a NOE would be expected between the protons on the bridgehead carbons, whereas in the trans isomer, such an interaction would be absent. This technique is therefore a powerful tool for the definitive assignment of the cis or trans stereochemistry of the ring fusion.

X-ray Crystallography for Definitive Stereochemical Assignments

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the direct visualization of the molecular geometry, including bond lengths, bond angles, and stereochemistry.

For derivatives of this compound that can be crystallized, X-ray analysis provides definitive proof of their stereochemical configuration. researchgate.netresearchgate.neteurjchem.com For instance, in a study of a complex derivative, the configurations of six stereogenic centers were unambiguously established. researchgate.net The resulting crystal structure would clearly show the cis or trans fusion of the five- and six-membered rings, leaving no ambiguity. researchgate.neteurjchem.com This method is particularly valuable when NMR data is ambiguous or when absolute stereochemistry needs to be determined. The Cambridge Structural Database can be surveyed for related structures to compare key geometric parameters. researchgate.net

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de In the analysis of this compound, the mass spectrum will show a molecular ion peak (M⁺·) corresponding to its molecular weight (138.21 g/mol ). nih.govnist.gov

The fragmentation of the molecular ion upon electron ionization provides a characteristic fingerprint. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a gamma-hydrogen is available. youtube.com The analysis of these fragment ions can help to confirm the presence of the indenone core. The NIST WebBook provides mass spectral data for both the cis and trans isomers of this compound, which can be used as a reference. nist.govnist.gov

Table 2: Top 5 Mass Spectrometry Peaks for this compound (EI, 70 eV)

m/z Relative Intensity
67 999
81 683
96 640
94 613
41 565

Source: nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

The position of this carbonyl absorption is sensitive to the ring size. For this compound, which contains a five-membered ring (cyclopentanone), the C=O stretching frequency is typically observed at a higher wavenumber compared to that in a six-membered ring (cyclohexanone) due to increased ring strain. The carbonyl stretching frequencies for the cis and trans isomers are slightly different, with the cis isomer absorbing at approximately 1730 cm⁻¹ and the trans isomer at a higher frequency of about 1754 cm⁻¹. stackexchange.com This difference can aid in the preliminary differentiation of the two isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogres.com This makes it an ideal tool for the identification and quantification of individual components in complex mixtures.

In research, GC-MS is frequently used to analyze reaction products or natural extracts where this compound or its derivatives might be present. nih.govphytojournal.com The sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. By comparing the retention time and the mass spectrum of a peak with that of a known standard, the presence of this compound in the mixture can be confirmed. nih.gov For instance, GC-MS analysis of essential oils has identified "1H-Inden-1-one, octahydro-, cis" as a component. nih.gov

Computational Chemistry and Molecular Modeling Studies of Octahydro 1h Inden 1 One

Quantum Chemical Calculations for Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical behavior of molecules. irjweb.comacs.org These calculations can determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that dictate the stability and reactivity of Octahydro-1H-inden-1-one and its derivatives. researchgate.netresearchgate.net

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. acs.orgresearchgate.net These descriptors, derived from conceptual DFT, help in predicting how a molecule will interact in a chemical reaction. irjweb.com For instance, studies on related 2,3-dihydro-1H-inden-1-one derivatives have used DFT calculations to predict their reactivity. researchgate.net

Table 1: Global Reactivity Descriptors Calculated for Indenone Derivatives Note: The following data is for illustrative purposes, based on calculations for related indanone derivatives, not this compound itself. The specific values depend on the derivative and the level of theory used.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron configuration. researchgate.net
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates high reactivity. researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. irjweb.com
Chemical Potential (μ) Represents the escaping tendency of electrons from a stable system. irjweb.com
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a species to accept electrons. researchgate.net

These quantum chemical parameters are crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thereby providing a theoretical foundation for understanding the molecule's reaction mechanisms. irjweb.com

Conformational Energy Landscape Exploration

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of its fused ring system. The bicyclo[4.3.0]nonane core can exhibit different stereoisomers, primarily cis- and trans-fused rings, each with a unique conformational landscape. Exploring this landscape is crucial, as the biological activity and physical properties of the molecule are often dependent on a specific low-energy conformation. nih.gov

Computational methods are employed to map the potential energy surface (PES) of the molecule, identifying stable conformers (energy minima) and the energy barriers between them (saddle points). rsc.org Methodologies for this exploration include:

Systematic or Stochastic Searches: Algorithms like Monte Carlo conformational searches are used to generate a wide range of possible conformations. rsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods use classical force fields to rapidly calculate the energies of numerous conformations and simulate the molecule's dynamic behavior over time. copernicus.org

Quantum Mechanics (QM): High-accuracy DFT calculations are then performed on the low-energy conformers identified by MM/MD to refine their geometries and relative energies. rsc.org

For a molecule like this compound, conformational analysis would focus on:

The puckering of the five-membered cyclopentanone (B42830) ring (envelope and twist conformations).

The conformation of the six-membered cyclohexane (B81311) ring (chair, boat, twist-boat).

The relative orientation (cis or trans) of the fusion between the two rings. Studies on related bicyclic systems have shown that computational methods can effectively determine the most stable stereoisomers, such as the endo-exo and exo-exo configurations in diepoxide derivatives of tetrahydroindene. researchgate.net

The results of these explorations are often visualized as a conformational energy landscape, plotting the energy of the molecule as a function of key dihedral angles. rsc.org This map provides a comprehensive view of the molecule's flexibility and the relative populations of its stable conformers according to the Boltzmann distribution. rsc.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or nucleic acid. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with a biological target at the molecular level. nih.gov

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose and ranks them to identify the most likely binding mode.

While no specific molecular docking studies on this compound have been detailed in the provided context, research on its derivatives illustrates the application of this technique. For example, in a computational study, diepoxide derivatives of tetrahydroindene were docked against cancer-related protein targets to evaluate their potential anticancer properties. researchgate.net The binding energies obtained from such simulations provide a quantitative measure of the stability of the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results for Tetrahydroindene Derivatives against a Cancer Target Note: This data is based on a study of related tetrahydroindene derivatives and serves as an example of the output from a molecular docking simulation. researchgate.net

CompoundTarget Protein (Example)Predicted Binding Energy (kcal/mol)
Derivative A (endo-exo)MCF-7 Cell Line Target-7.5
Derivative B (exo-exo)MCF-7 Cell Line Target-7.2
5-Fluorouracil (Control)MCF-7 Cell Line Target-5.8

Lower binding energy values suggest a more favorable interaction between the ligand and the protein. These predictions can help prioritize compounds for synthesis and experimental testing. researchgate.net The insights gained from the predicted binding pose can also guide the rational design of new, more potent derivatives by identifying key interactions like hydrogen bonds and hydrophobic contacts that can be optimized. nih.gov

Reaction Pathway Analysis through Transition State Modeling

Understanding the mechanism of a chemical reaction involves mapping the entire reaction pathway from reactants to products. This pathway proceeds through a high-energy state known as the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. rowansci.com Transition state modeling is a computational approach used to locate the geometry of the TS and calculate its energy.

The process typically involves:

Locating the Transition State: Specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization) are used to find the first-order saddle point on the potential energy surface that corresponds to the TS. rowansci.com

Confirming the Transition State: A frequency calculation is performed on the located TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.com

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is then performed. This traces the minimum energy path downhill from the TS, connecting it to the reactant and product energy minima and confirming that the identified TS correctly links the desired species.

Computational tools like DFT can be used to assess the thermodynamics and kinetics of potential reactions involving this compound. For example, modeling the oxidation of a secondary alcohol to a ketone, a common reaction in organic synthesis, would involve calculating the energy barrier for the C-H bond breaking and C=O bond formation, providing insights into the reaction rate and mechanism. Similarly, modeling a Diels-Alder reaction to form a bicyclic system would involve locating the concerted transition state where multiple bonds are formed simultaneously.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide a powerful platform for developing quantitative SAR (QSAR) models by correlating calculated molecular descriptors with experimentally observed activities. dovepress.com This allows for the prediction of the activity of new, unsynthesized compounds and helps in the rational design of more effective molecules. nih.gov

A computational SAR study typically involves:

Data Set Collection: A series of analogous compounds with known biological activities is assembled. dovepress.com

Descriptor Calculation: For each molecule, a wide range of computational descriptors is calculated. These can include electronic properties (from DFT), steric properties (molecular shape), and physicochemical properties (lipophilicity). researchgate.netresearchgate.net

Model Generation: Statistical methods are used to build a mathematical model that links the descriptors to the activity.

Model Validation: The model's predictive power is tested on an external set of compounds not used in its creation. nih.gov

For indenone derivatives, computational studies have successfully linked structural features to biological function. researchgate.netnih.gov For instance, the anticancer activity of tetrahydroindene derivatives was evaluated in silico, and the results were correlated with their molecular structures. researchgate.net The study identified which isomers and derivatives had better predicted binding affinities to cancer cell targets, establishing a clear computational SAR.

Table 3: Example of Computational SAR Data for Tetrahydroindene Derivatives Note: This table illustrates the correlation between a calculated descriptor (binding energy) and a biological outcome (predicted anticancer activity) for related compounds. researchgate.net

Compound DerivativeKey Structural FeaturePredicted Binding Energy (kcal/mol)Predicted Activity Ranking
Derivative 2 Dibromodiacetate-8.11 (Most Active)
Derivative 7 Tetrabromo-7.92
Derivative 3 Dibromodiacetate Isomer-7.83
Derivative 6 Tetrabromo Isomer-7.54
5-Fluorouracil Control Drug-5.87 (Least Active)

These studies demonstrate how computational data can be used to build SAR models. By analyzing how substitutions and stereochemistry affect calculated properties like binding energy, researchers can gain insights into the key pharmacophoric features required for activity and rationally design the next generation of compounds. nih.gov

Synthetic Applications and Derivative Chemistry of Octahydro 1h Inden 1 One

Octahydro-1H-inden-1-one as a Key Synthetic Intermediate

The structural framework of this compound, chemically identified as Bicyclo[4.3.0]nonan-7-one, serves as a versatile starting point for the elaboration of more complex molecular architectures nist.govmdpi.com. Its utility stems from the conformational rigidity of the bicyclic system and the chemical reactivity of the ketone functional group, which allows for a variety of chemical transformations.

The hydrindane scaffold is a core structural motif present in a multitude of complex natural products, particularly within the terpenoid family mdpi.com. Consequently, this compound and its derivatives are crucial intermediates in the total synthesis of such molecules. A notable application is in the synthesis of Vitamin D and its derivatives. Specific, highly functionalized derivatives of this compound serve as advanced intermediates, providing a convergent and efficient route to the CD-ring system of Vitamin D analogues. These intermediates allow for the late-stage introduction of various substituents, facilitating the creation of a diverse library of Vitamin D derivatives for biological screening.

While this compound is a versatile building block, a direct, documented synthetic pathway from this specific compound to Cyclopentanonorcamphor is not prominently featured in scientific literature. The synthesis of complex bridged systems like cyclopentanonorcamphor typically involves intramolecular cyclization or rearrangement reactions from specifically functionalized precursors, and the direct conversion from a hydrindanone core is not a standard or reported method.

Derivatization Strategies for Structural Diversification

The potential for structural diversification of the this compound skeleton is vast, primarily through reactions targeting the carbonyl group and the adjacent α-carbon positions. These modifications are key to creating a wide array of derivatives with unique chemical properties and potential biological activities.

The functionalization of the octahydroindanone skeleton can be achieved through several established chemical methodologies. The carbon atoms alpha to the carbonyl group are particularly reactive and can be functionalized via enolate chemistry springernature.com. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroatomic groups, through reactions such as alkylation, aldol (B89426) condensation, and halogenation. For instance, high-temperature bromination has been explored as a method for the functionalization of the parent hydrocarbon, octahydro-1H-indene, indicating that direct halogenation of the saturated rings is feasible, which can then be converted to other functional groups.

Table 1: Potential Functionalization Reactions

Reaction Type Position of Functionalization Reagents/Conditions Potential Product
Alkylation α-carbon LDA, Alkyl halide α-Alkyl-octahydro-1H-inden-1-one
Aldol Condensation α-carbon Aldehyde/Ketone, Base/Acid α,β-Unsaturated Ketone Derivative
Halogenation α-carbon NBS, Br₂ α-Bromo-octahydro-1H-inden-1-one

The indanone core is a valuable scaffold for constructing more elaborate fused heterocyclic systems. One prominent example is the synthesis of spiro[indene-pyrrolizidine]diones. These complex structures are typically synthesized via a [3+2] cycloaddition reaction. It is important to note that while these products contain a spiro-fused indene (B144670) core, their synthesis often starts from more oxidized indane derivatives, such as ninhydrin (2,2-dihydroxy-1,3-indanedione), rather than directly from this compound. The reaction involves the in-situ generation of an azomethine ylide from an amino acid (like proline) which then reacts with a dipolarophile.

The synthesis of other complex fused systems, such as Diazacyclopenta[cd]indene, from this compound is not well-documented in the chemical literature. The construction of such nitrogen-containing polycyclic aromatic systems typically requires specialized synthetic routes involving precursors with appropriately positioned functional groups for cyclization.

Application in the Synthesis of Biologically Relevant Scaffolds

The 1-indanone (B140024) structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in a wide range of biologically active compounds nih.govresearchgate.net. Derivatives of 1-indanone have shown potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer activities nih.govresearchgate.net.

The utility of this compound in this context is as a precursor to these more complex, often unsaturated or highly substituted, indanone derivatives. For example, the synthesis of certain Vitamin D analogues, which are crucial for regulating calcium metabolism and cell growth, relies on intermediates derived from the this compound core. By modifying the octahydroindanone skeleton, chemists can access novel compounds for drug discovery programs, targeting a wide range of diseases from cancer to neurodegenerative disorders like Alzheimer's disease nih.gov. The development of synthetic routes to novel indanone derivatives remains an active area of research, with the goal of discovering new therapeutic agents.

Indene Compounds Derived from Vitamin D Analogues

The structural core of this compound is found within the degradation products of Vitamin D, making it a key synthon in the development of novel Vitamin D analogues. Research has focused on modifying this core to create compounds with selective biological activities.

A notable example is the synthesis of indene compounds derived from either vitamin D2 or vitamin D3. One such derivative, (1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-one, also known as Grundmann's ketone, is a direct decomposition product of vitamin D3. This compound has demonstrated selective bactericidal effects against Helicobacter pylori. The proposed mechanism involves the interaction of the indene compound with dimyristoyl-phosphatidylethanolamine (di-14:0 PtdEtn), a component of the bacterial membrane, leading to bacteriolysis nih.gov.

Starting from this fundamental indene structure, further synthetic modifications have been explored. New indene compounds have been synthesized using either vitamin D2 or vitamin D3 as starting materials, highlighting the utility of the this compound framework in generating a library of potentially therapeutic agents. These synthetic efforts underscore the importance of this scaffold in medicinal chemistry research aimed at developing new antibacterial substances effective against drug-resistant pathogens nih.gov.

Table 1: Indene Compounds Derived from Vitamin D Analogues

Compound Name Starting Material Key Structural Feature
(1R,3aR,7aR)-1-((2R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one [VD2-1] Vitamin D2 Modified side chain derived from Vitamin D2
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol [VD2-2] Vitamin D2 Hydroxylated side chain

Scaffolds for Diverse Heterocyclic Compound Synthesis

The this compound core, and its unsaturated analogue 1-indanone, is a valuable starting point for the synthesis of a wide array of fused heterocyclic compounds. The reactivity of the ketone functional group, as well as the adjacent methylene group, allows for various annulation strategies to construct new rings containing nitrogen, sulfur, or oxygen.

The general strategy involves the condensation of a substituted 1-indanone with a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to the indene framework. This approach provides access to polyheterocyclic compounds with potential biological activities.

Nitrogen-Containing Heterocycles:

Indeno-fused Pyridopyrimidines: 2-Arylidene-1-indanones can undergo a one-step synthesis with 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-TsOH to yield indeno-fused pyridopyrimidine scaffolds. This reaction demonstrates the utility of the indanone system in constructing complex, multi-ring nitrogen heterocycles nih.gov.

Indenoquinoxalines: The α-position of the indanone can be functionalized, for example, through chlorination. The resulting α-chloroindanone can then be condensed with o-phenylenediamines in a base-mediated reaction to form indenoquinoxaline derivatives nih.gov.

Sulfur-Containing Heterocycles:

Indenothiazoles: Similar to the synthesis of indenoquinoxalines, α-chloroindanone can be reacted with thiourea or N-arylthiourea. This condensation reaction yields 2-indenothiazoles, incorporating a sulfur and a nitrogen atom into the newly formed heterocyclic ring nih.gov.

Oxygen-Containing Heterocycles:

Domino Annulation: Functionalized indanones, such as 2-isothiocyanato-1-indanones, can act as building blocks in asymmetric domino annulation reactions. For instance, their reaction with 2-hydroxyaryl-substituted α-amido sulfones can be catalyzed by a thiourea-derived tertiary amine organocatalyst to produce fused O-containing heterocycles with high stereoselectivity nih.gov.

Table 2: Examples of Heterocyclic Scaffolds from Indanone Derivatives

Heterocyclic System Indanone Derivative Reactant
Indeno-fused Pyridopyrimidine 2-Arylidene-1-indanone 6-Amino-1,3-dimethylpyrimidine
Indenoquinoxaline α-Chloroindanone o-Phenylenediamine
2-Indenothiazole α-Chloroindanone Thiourea / N-Arylthiourea

Investigation of Molecular Biological Activities and Mechanisms of Action of Octahydro 1h Inden 1 One and Its Derivatives

Ligand-Receptor Interaction Studies

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. Derivatives of the related 1-indanone (B140024) core structure have been investigated as ligands for various receptors, demonstrating specific binding affinities and functional activities. A notable area of research involves their potential as ligands for misfolded protein aggregates, which are implicated in neurodegenerative diseases.

Studies have focused on designing 1-indanone and 1,3-indandione (B147059) derivatives to act as selective ligands for α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease. nih.govresearchgate.net Through rational design and in vitro evaluation, novel derivatives have been synthesized and tested for their binding affinity to synthetic α-synuclein fibrils. researchgate.net Fibril saturation binding experiments revealed that certain lead candidates can bind with high affinity and selectivity. nih.gov For example, specific compounds have demonstrated nanomolar binding constants (Kd) for α-synuclein fibrils, with significant selectivity over other amyloid proteins like amyloid-β (Aβ) and tau fibrils. researchgate.netnih.gov This research highlights the potential of the indanone scaffold in developing diagnostic imaging agents or therapeutic molecules targeting α-synucleinopathies. nih.govresearchgate.net

While direct studies on octahydro-1H-inden-1-one binding to γ-aminobutyric acid (GABA) receptors are not prominent in the available literature, research into other novel heterocyclic compounds demonstrates the principles of such interactions. For instance, certain aminoquinoline derivatives have been identified as positive allosteric modulators (PAMs) of specific GABAA receptor subtypes. nih.govresearchgate.net These studies show that novel molecules can exhibit micromolar affinity for GABAA receptors and selectively enhance GABA-induced currents depending on the receptor's subunit composition. nih.govresearchgate.net Docking simulations in these studies suggest potential binding sites at subunit interfaces, such as the α+β- interface of the GABAA receptor. nih.govresearchgate.net This line of research provides a framework for how derivatives of core structures like this compound could be explored for their potential to modulate key neurotransmitter receptors.

Table 1: Binding Affinity of Selected 1-Indanone Derivatives for α-Synuclein Fibrils
CompoundTargetBinding Affinity (Kd)Selectivity
Compound 8α-synuclein fibrils9.0 nM>10x vs. Aβ and tau fibrils
Compound 32α-synuclein fibrils18.8 nM>10x vs. Aβ and tau fibrils

Molecular Basis of Antimicrobial Effects

Derivatives based on the indanone framework have shown promising antimicrobial activity against a range of pathogens. nih.gov The molecular mechanisms underlying these effects are varied, but often involve interference with essential bacterial processes or structures.

One proposed mechanism is the disruption of bacterial cell membranes. Many antimicrobial agents function by permeabilizing these membranes, leading to the leakage of cellular contents and cell death. nih.gov This can occur through various models, such as the formation of pores ("barrel-stave" or "toroidal-pore" models) or the dissolution of the membrane in a detergent-like manner ("carpet model"). mdpi.com While specific studies detailing membrane disruption by this compound derivatives are limited, this remains a plausible mechanism of action given the lipophilic nature of the core structure. Assays using fluorescent dyes like N-phenyl-1-napthylamine (NPN) can be employed to investigate the permeabilization of the outer membrane of Gram-negative bacteria. nih.gov

Another key mechanism is the interaction with and inhibition of essential intracellular enzymes. Molecular docking studies on certain antimicrobial indanone derivatives have suggested that they may bind to the active sites of crucial bacterial enzymes. nih.gov Targets such as methionyl-tRNA synthetase (MetRS) and penicillin-binding proteins (PBP), which are vital for protein synthesis and cell wall maintenance, respectively, have been identified as potential binding partners for these compounds. nih.gov By inhibiting these enzymes, the derivatives can effectively halt bacterial growth and proliferation.

Interaction with Biochemical Pathways

The 1-indanone scaffold serves as a critical building block, or reagent, in the synthesis of more complex molecules designed to interact with specific biochemical pathways. beilstein-journals.orgresearchgate.net Its rigid structure and versatile chemical handles allow for its elaboration into a wide array of fused and spirocyclic frameworks that are common in pharmaceuticals. rsc.org

For instance, 1-indanone derivatives are key intermediates in the synthesis of multi-functional drugs for the treatment of neurodegenerative conditions like Alzheimer's disease. beilstein-journals.orgresearchgate.net Synthetic pathways often begin with the formation of a substituted 1-indanone core, which is then further modified to produce compounds that can modulate specific signaling pathways or inhibit enzymes involved in disease progression. researchgate.net

Furthermore, the 1-indanone moiety is utilized in annulation reactions to construct complex polycyclic systems. rsc.org These reactions build upon the indanone core to create tetracyclic indole (B1671886) skeletons and other nitrogen-containing heterocycles that are prevalent in biologically active alkaloids and pharmaceuticals. rsc.org In this context, this compound does not directly interact with a biochemical pathway itself but acts as a foundational reagent for creating molecules that do. No specific information was found regarding its role as a reagent in PMMA enhancement.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For indanone derivatives, SAR studies have provided valuable insights into the molecular features required for their antimicrobial and receptor-binding activities. nih.govnih.gov

In the context of antimicrobial activity, research has shown that the nature and position of substituents on the indanone ring significantly influence potency. nih.gov A systematic analysis of aurone (B1235358) and indanone derivatives revealed that the introduction of electron-withdrawing groups or hydroxyl groups tends to enhance activity against Gram-positive bacteria. nih.gov Similarly, studies on 3-alkylidene-2-indolone derivatives found that incorporating an aromatic heterocycle at certain positions can significantly boost antimicrobial effects. mdpi.com

For ligand-receptor interactions, SAR studies have been crucial in developing high-affinity ligands for α-synuclein aggregates from the 1-indanone scaffold. nih.gov The systematic modification of different parts of the molecule, including the two aromatic ring systems and the spacer that connects them, has led to the identification of key structural requirements for potent and selective binding. nih.govresearchgate.net These studies help in refining the molecular design to improve affinity for the target receptor while minimizing off-target interactions. nih.gov This iterative process of synthesis and biological evaluation is fundamental to molecular-level drug design. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Indanone Derivatives
Compound ClassBiological ActivityFavorable Structural FeatureEffect on Activity
Aurone and Indanone DerivativesAntimicrobial (Gram-positive bacteria)Electron-withdrawing groupsIncreased potency
Aurone and Indanone DerivativesAntimicrobial (Gram-positive bacteria)Hydroxyl (-OH) groupsIncreased potency
3-Alkylidene-2-indolone DerivativesAntimicrobialAromatic heterocycle substituentEnhanced activity
1-Indanone Derivativesα-synuclein bindingSpecific aromatic ring substitutionsImproved affinity and selectivity

Analytical Methodologies in Chemical Research of Octahydro 1h Inden 1 One

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Octahydro-1H-inden-1-one and separating it from starting materials, byproducts, and degradation products. google.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose due to its wide applicability and compatibility with a broad range of organic molecules. mdpi.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile or methanol and water. mdpi.comsielc.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar ketone, is retained on the nonpolar stationary phase and elutes at a characteristic retention time when the mobile phase is passed through the column. The purity of a sample is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard. The concentration of this compound in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. Method development often involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (for carbonyl chromophore)
Injection Volume 10 µL
Expected Retention Time 5.8 min

This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. nih.gov Direct enantioseparation by chiral HPLC is the most prevalent and efficient method for determining the enantiomeric purity or resolving the racemic mixture of this compound. chiralpedia.com

This technique utilizes a chiral stationary phase (CSP), which is an inert support (typically silica) onto which a single enantiomer of a chiral selector is immobilized. chiralpedia.com The separation is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. chiralpedia.com These diastereomeric complexes have different energies of interaction, leading to different affinities for the stationary phase and thus different retention times. chiralpedia.com

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and have proven effective for the resolution of a vast range of chiral compounds, including ketones. nih.gov The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving separation, as it influences the interactions between the analyte and the CSP. researchgate.net The enantiomeric excess (e.e.) of a sample can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Resolution

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Sample Racemic this compound

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices or for unambiguous structure elucidation, hyphenated techniques are employed. These methods couple the powerful separation capabilities of chromatography with the high specificity of spectroscopic detectors. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique for the analysis of volatile and thermally stable compounds like this compound, which is also known as Bicyclo[4.3.0]nonan-7-one. neuroquantology.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. This allows for positive identification by comparing the obtained spectrum with library data. neuroquantology.comsemanticscholar.org This technique has been successfully used to identify derivatives of Bicyclo[4.3.0]nonan-7-one in natural product extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is especially useful for less volatile compounds or for analyzing mixtures that are not amenable to GC. researchgate.net An LC-MS/MS method, which involves tandem mass spectrometry, provides even greater selectivity and sensitivity, making it a powerful tool for quantifying trace amounts of ketones in complex biological or environmental samples. nih.govnih.gov For ketones that exhibit poor ionization efficiency, chemical derivatization can be employed prior to LC-MS analysis to enhance the signal and improve detection limits. mdpi.com

Table 3: Typical GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC System Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Interface Temperature 280 °C

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthesis Routes

The creation of single-enantiomer compounds is a cornerstone of modern drug discovery and materials science. nih.govyoutube.comresearchgate.net For octahydro-1H-inden-1-one, which possesses multiple stereocenters, the development of novel asymmetric synthetic routes is a key area of future research. Current strategies often rely on classical methods, but emerging techniques in organocatalysis and enantioselective Robinson annulations are paving the way for more efficient and highly selective syntheses.

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. units.itrsc.org The application of chiral amines, such as proline and its derivatives, to catalyze asymmetric Robinson annulations offers a promising avenue for the enantioselective construction of the hydrindenone core of this compound. ias.ac.inresearchgate.netmdpi.comwikipedia.org These catalysts can facilitate the formation of specific stereoisomers by controlling the facial selectivity of the key bond-forming steps. Future research will likely focus on the design of new, more efficient organocatalysts tailored for the synthesis of substituted octahydro-1H-inden-1-ones with high diastereoselectivity and enantioselectivity. rsc.org

The Robinson annulation, a classic ring-forming reaction, remains a vital tool for the synthesis of six-membered rings. wikipedia.org Recent advancements have focused on making this transformation enantioselective. ias.ac.innih.gov Chiral phase-transfer catalysts and chiral Brønsted acids are being explored to induce asymmetry in the initial Michael addition or the subsequent aldol (B89426) condensation step of the annulation sequence. The development of one-pot asymmetric Robinson annulation procedures, where the Michael addition and aldol condensation are performed sequentially in the same vessel with a chiral catalyst, represents a significant step towards more atom-economical and efficient syntheses of chiral hydrindenones.

Synthetic StrategyCatalyst TypeKey Advantage
Asymmetric OrganocatalysisChiral amines (e.g., proline derivatives)High enantioselectivity, mild reaction conditions
Enantioselective Robinson AnnulationChiral phase-transfer catalysts, chiral Brønsted acidsDirect formation of the chiral bicyclic core

Exploration of New Catalytic Transformations

Beyond its synthesis, the selective functionalization of the this compound scaffold is crucial for creating diverse molecular architectures. Future research will increasingly focus on the exploration of new catalytic transformations that can introduce functional groups at specific positions with high chemo- and regioselectivity.

Transition metal catalysis offers a vast toolkit for the activation and functionalization of C-H bonds, which are ubiquitous in the this compound structure. beilstein-journals.orgrsc.org Ruthenium, rhodium, and palladium catalysts, for instance, have been shown to mediate the ortho-alkylation and arylation of aromatic ketones, directed by the carbonyl group. rsc.org Adapting these methodologies to the saturated system of this compound presents a significant challenge and a key research direction. The development of directing groups that can enable site-selective C-H functionalization of the carbocyclic rings would open up new avenues for derivatization.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an environmentally friendly and highly selective alternative to traditional chemical methods. tudelft.nlnih.govnih.govresearchgate.net Oxidoreductases, for example, can be used for the stereoselective reduction of the ketone functionality in this compound to the corresponding alcohol, providing access to chiral building blocks. nih.govresearchgate.net Future research in this area will involve screening for and engineering of novel enzymes with tailored substrate specificities and stereoselectivities for the transformation of this compound and its derivatives. The combination of biocatalysis with photoredox catalysis, creating photo-biocatalytic cascades, is another emerging area with the potential to unlock novel transformations.

Transformation TypeCatalytic SystemPotential Outcome
C-H FunctionalizationTransition metals (Ru, Rh, Pd)Site-selective introduction of alkyl or aryl groups
Ketone ReductionBiocatalysts (Oxidoreductases)Enantioselective synthesis of chiral alcohols

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic routes and functional molecules. For this compound, advanced computational approaches are being increasingly applied to understand its reactivity and to predict the properties of its derivatives.

Density Functional Theory (DFT) calculations are being used to elucidate the mechanisms of reactions involved in the synthesis and functionalization of hydrindenone systems. researchgate.netresearchgate.neti-scholar.in By modeling the transition states of key reaction steps, such as the aldol condensation in the Robinson annulation, researchers can gain insights into the origins of stereoselectivity. This understanding can then be used to design more selective catalysts and reaction conditions. Future work will likely involve the use of DFT to predict the outcome of novel catalytic transformations on the this compound scaffold.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.govgauss-centre.eumdpi.com For derivatives of this compound that may have biological activity, MD simulations can be used to model their interactions with protein targets. ajchem-a.com These simulations can reveal how a ligand binds to a protein, the key interactions that stabilize the complex, and the conformational changes that occur upon binding. nih.govgauss-centre.eu This information is invaluable for the rational design of more potent and selective drug candidates.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Reaction mechanism and stereoselectivity studiesUnderstanding the origins of selectivity, catalyst design
Molecular Dynamics (MD) SimulationsLigand-protein interaction studiesBinding modes, interaction energies, conformational changes

Elucidation of Broader Molecular Interaction Profiles

Understanding how a molecule interacts with its environment is crucial for its application, particularly in medicinal chemistry and materials science. Future research on this compound will focus on elucidating its broader molecular interaction profile, moving beyond simple characterization to a detailed understanding of its non-covalent interactions.

Virtual screening is a computational technique used to identify potential drug candidates from large libraries of virtual compounds. mdpi.comresearchgate.net By creating a pharmacophore model based on the known active ligands of a biological target, researchers can screen for new molecules that fit the model. Derivatives of this compound can be included in these virtual screening libraries to assess their potential as inhibitors or modulators of various biological targets. This approach can rapidly identify promising candidates for further experimental investigation.

Protein crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering a detailed picture of the molecular interactions at the atomic level. nih.govnih.gov For derivatives of this compound that show promising biological activity, obtaining a crystal structure in complex with their protein target is a key goal. These structures can reveal the precise binding mode, including all hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. This detailed structural information is essential for structure-based drug design, allowing for the iterative optimization of lead compounds to improve their potency and selectivity. scispace.com

TechniquePurposeInformation Gained
Virtual ScreeningIdentification of potential biological targetsHit compounds for further investigation
Protein CrystallographyDetailed analysis of ligand-protein interactionsAtomic-level binding mode, structure-activity relationships

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Octahydro-1H-inden-1-one, and how can reaction conditions be optimized for higher yields?

  • This compound is commonly synthesized via oxidation of its alcohol precursor, Octahydro-1H-inden-5-ol, using oxidizing agents like CrO₃ or Jones reagent. Reaction optimization involves controlling temperature (20–40°C) and stoichiometry to minimize side reactions. Kinetic studies and HPLC monitoring are recommended to track intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be structured?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the bicyclic structure and ketone functionality. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular weight (140.22 g/mol). Data interpretation should align with IUPAC guidelines, with peak assignments cross-referenced against PubChem databases .

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Detailed experimental logs, including reagent purity, solvent drying methods, and inert atmosphere conditions (e.g., N₂), must be documented. Use standardized glassware and calibrated instruments. For derivative synthesis (e.g., enol ethers), include stepwise stoichiometric ratios and purification methods (column chromatography, recrystallization) in supplementary materials .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL resolve stereochemical ambiguities in this compound derivatives?

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended for determining absolute configuration. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Twinning and disorder modeling should be applied for complex crystals. Validate results using R-factor convergence (<5%) and electron density maps .

Q. What methodologies address contradictions in thermodynamic stability data for this compound conformers?

  • Combine computational chemistry (DFT calculations at B3LYP/6-311+G(d,p)) with experimental DSC (differential scanning calorimetry) to compare enthalpy differences. Triangulate results using solvent-dependent NMR studies to assess conformational equilibria. Address discrepancies by evaluating solvent polarity effects and computational basis set limitations .

Q. How can researchers design a robust experimental framework to study the reactivity of this compound under catalytic conditions?

  • Develop a hypothesis-driven design with controlled variables (catalyst loading, solvent, temperature). Use Design of Experiments (DoE) to optimize reaction parameters. Validate catalytic efficiency via turnover frequency (TOF) calculations and in-situ FTIR for mechanistic insights. Include negative controls (e.g., catalyst-free reactions) to isolate catalytic effects .

Q. What strategies validate the environmental stability of this compound in ecotoxicological studies?

  • Conduct accelerated degradation studies under UV light and varying pH. Analyze degradation products via LC-MS/MS and compare with toxicity databases (e.g., EPA DSSTox). Use OECD Test Guideline 307 for soil half-life assessment. Ensure ecological relevance by testing at environmentally realistic concentrations (ppb–ppm levels) .

Methodological Guidance

  • Data Contradiction Analysis : Apply Bland-Altman plots for instrumental data comparison and Grubbs’ test for outlier identification. Replicate experiments across independent labs to confirm reproducibility .
  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Cross-reference Scopus and Reaxys for synthetic protocols, avoiding non-peer-reviewed sources .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to COPE guidelines for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.